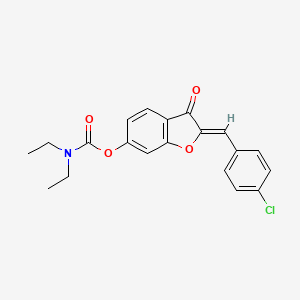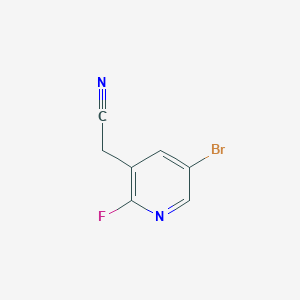![molecular formula C13H19N7O B2784123 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine CAS No. 1334371-18-4](/img/structure/B2784123.png)
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine is a complex organic compound featuring a triazolo[4,5-d]pyrimidine core fused with a morpholine ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to changes in gene expression, affecting various cellular processes including cell proliferation and migration .
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests it may have good bioavailability .
Result of Action
When cells (e.g., MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable pyrimidine derivative. Subsequent introduction of the piperidin-1-yl group and morpholine moiety requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Biologically, 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine has shown potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its antiproliferative and kinase inhibitory activities[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a .... It has shown promise in preclinical studies for the treatment of cancer and other diseases.
Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar heterocyclic structure and have been studied for their antitumor properties.
Indole Derivatives: These compounds are prevalent in natural products and drugs, with significant biological activity.
Heterocyclic Pyrimidine Scaffolds: These compounds are essential components of genetic material and have demonstrated various biological activities.
Propriétés
IUPAC Name |
4-(7-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O/c1-2-4-19(5-3-1)12-10-11(17-18-16-10)14-13(15-12)20-6-8-21-9-7-20/h1-9H2,(H,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBVSDSCILWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NNN=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid](/img/structure/B2784045.png)

![6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2784047.png)




![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)




![1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2784062.png)
![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)
